molecular formula C15H20N4O3S B497275 N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 957502-02-2

N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B497275
CAS RN: 957502-02-2
M. Wt: 336.4g/mol
InChI Key: ALRXJHKXOCKBLA-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide” is a complex organic compound. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also seems to have a sulfamoyl group and an acetamide group attached to a phenyl ring .

Advantages and Limitations for Lab Experiments

N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to have high potency and selectivity for its target enzymes and proteins. However, there are also limitations to using this compound in lab experiments. It has been found to have low solubility in aqueous solutions, which can limit its use in certain assays. This compound has also been found to have low bioavailability in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide. One direction is to further optimize the synthesis of this compound to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to better understand its therapeutic potential. This compound could also be studied in combination with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be studied in more disease models to identify its potential applications in other diseases.

Synthesis Methods

The synthesis of N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-aminobenzenesulfonamide, which is reacted with 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine to form the intermediate compound. The intermediate is then reacted with acetic anhydride to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

N-(4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. This compound has been found to inhibit the activity of several enzymes and proteins that are involved in disease pathways. It has been studied in vitro and in vivo for its potential applications in cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

N-[4-[2-(3,5-dimethylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-11-10-12(2)19(18-11)9-8-16-23(21,22)15-6-4-14(5-7-15)17-13(3)20/h4-7,10,16H,8-9H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRXJHKXOCKBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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